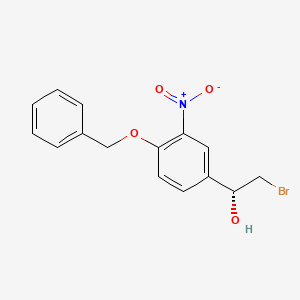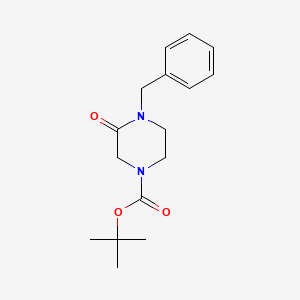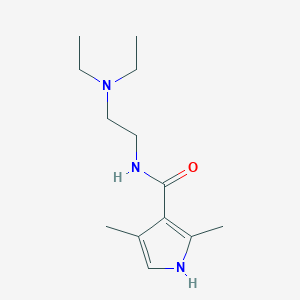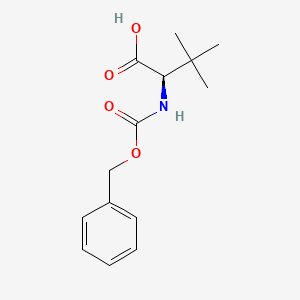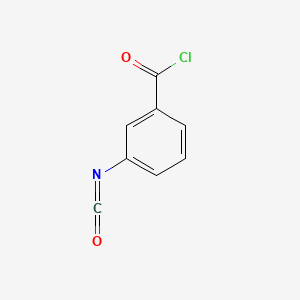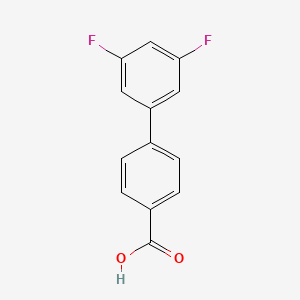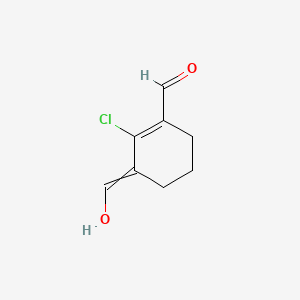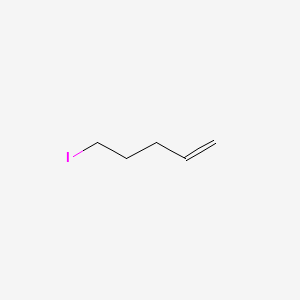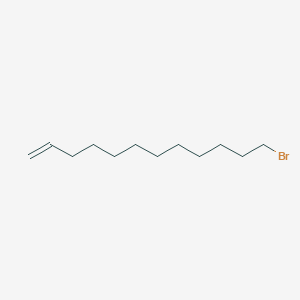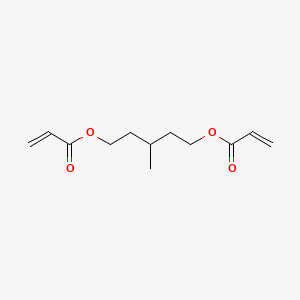
3-Methyl-1,5-pentanediyl diacrylate
Overview
Description
3-Methyl-1,5-pentanediyl diacrylate, also known as SR341, is a difunctional acrylic monomer used in UV/LED and EB curing applications or as a co-monomer for polymer synthesis . It is also used in various applications such as Graphic Arts, Plastic Coatings, Metal Coatings, Adhesives, Electronics, and Wood Coatings .
Molecular Structure Analysis
The molecular formula of 3-Methyl-1,5-pentanediyl diacrylate is C12H18O4 . The average mass is 226.269 Da and the monoisotopic mass is 226.120514 Da .Chemical Reactions Analysis
3-Methyl-1,5-pentanediyl diacrylate can react to synthesize enantioenriched saturated aza-heterocycles by reacting with various amines in the presence of an iridium catalyst. It can also be used to synthesize polyesters containing carbon-carbon double bonds via bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1,5-pentanediyl diacrylate include a density of 1.0±0.1 g/cm3, a boiling point of 296.6±23.0 °C at 760 mmHg, and a flash point of 138.9±21.0 °C . It also has a molar refractivity of 60.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 224.1±3.0 cm3 .Scientific Research Applications
UV and EB Curable Industry
- Field : Industrial Chemistry
- Application : 3-Methyl-1,5-pentanediyl diacrylate, also known as 1,5-pentanediol diacrylate (PDDA), is used as a multifunctional acrylic monomer in UV and EB cure formulations . It is used to reduce viscosity and increase crosslink density .
- Method : PDDA is synthesized from 1,5-PDO, which is made from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes . It is used in formulations for UV/EB cure applications .
- Results : A comparison of PDDA and hexanediol diacrylate (HDDA) in formulations for UV/EB cure applications found that PDDA produces nearly identical properties compared to HDDA in most formulations, with opportunities for improved performance in ink jet and adhesives formulations .
Polymer Synthesis
- Field : Polymer Chemistry
- Application : 3-Methyl-1,5-pentanediyl diacrylate is used as a difunctional acrylic monomer in UV/LED and EB curing applications or as a co-monomer for polymer synthesis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of Polyesters
- Field : Organic Chemistry
- Application : 3-Methyl-1,5-pentanediol can be used to synthesize polyesters containing carbon-carbon double bonds .
- Method : This is achieved via bis (nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides .
- Results : The outcomes of this application are not specified in the source .
Adhesives and Sealants
- Field : Industrial Chemistry
- Application : 3-Methyl-1,5-pentanediyl diacrylate is used in the formulation of adhesives and sealants .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Coatings and Inks
- Field : Industrial Chemistry
- Application : This compound is used in the production of UV/EB cured coatings or inks .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Electronics
- Field : Electronics
- Application : 3-Methyl-1,5-pentanediyl diacrylate is used in the electronics industry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Graphic Arts
- Field : Graphic Arts
- Application : 3-Methyl-1,5-pentanediyl diacrylate is used in the graphic arts industry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Plastic Coatings
- Field : Industrial Chemistry
- Application : This compound is used in the production of plastic coatings .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Electronics
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-methyl-5-prop-2-enoyloxypentyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-11(13)15-8-6-10(3)7-9-16-12(14)5-2/h4-5,10H,1-2,6-9H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIEMYBDGDBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40108418 | |
| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Methyl-1,5-pentanediyl diacrylate | |
CAS RN |
64194-22-5 | |
| Record name | 3-Methyl-1,5-pentanediol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064194225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,5-pentanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)
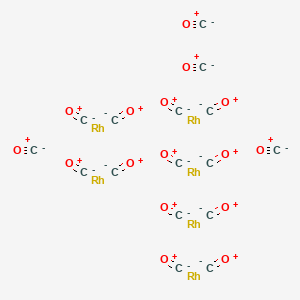
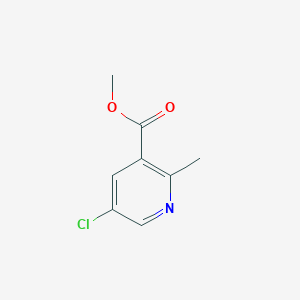
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)
